BenchChemオンラインストアへようこそ!

tert-Butyl (S)-3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Cross‑coupling C–C bond formation Dehalogenation

tert‑Butyl (S)-3-(4‑iodo‑1H‑pyrazol‑1‑yl)pyrrolidine‑1‑carboxylate (CAS 1454687‑19‑4) is a chiral, Boc‑protected pyrrolidine building block carrying a 4‑iodopyrazole substituent at the 3‑position. The molecule belongs to the broader class of pyrrolidine‑pyrazole intermediates that are privileged scaffolds in medicinal chemistry, particularly for kinase and GPCR‑targeted programs.

Molecular Formula C12H18IN3O2
Molecular Weight 363.19 g/mol
Cat. No. B8237234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (S)-3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
Molecular FormulaC12H18IN3O2
Molecular Weight363.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)I
InChIInChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8H2,1-3H3/t10-/m0/s1
InChIKeyAVKYPEJADQPLFE-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (S)-3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate: Core Identity and Procurement-Relevant Structural Class


tert‑Butyl (S)-3-(4‑iodo‑1H‑pyrazol‑1‑yl)pyrrolidine‑1‑carboxylate (CAS 1454687‑19‑4) is a chiral, Boc‑protected pyrrolidine building block carrying a 4‑iodopyrazole substituent at the 3‑position . The molecule belongs to the broader class of pyrrolidine‑pyrazole intermediates that are privileged scaffolds in medicinal chemistry, particularly for kinase and GPCR‑targeted programs [1]. Its empirical formula is C₁₂H₁₈IN₃O₂ with a molecular weight of 363.19 g mol⁻¹ [2]. The compound is commercially available from multiple suppliers at purities typically ≥ 98%, stored at 2–8 °C with protection from light and moisture .

Why Generic Substitution of tert-Butyl (S)-3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate Risks Divergent Outcomes in Drug Discovery and Chemical Biology


Although tert‑butyl pyrrolidine‑1‑carboxylates bearing 4‑halopyrazole substituents may appear interchangeable, three molecular features create quantifiable divergence in reactivity, selectivity, and application scope: (i) the identity of the halogen at the pyrazole 4‑position (I vs Br or Cl) dictates cross‑coupling efficiency and side‑product profiles [1]; (ii) the absolute (S)‑configuration at the pyrrolidine 3‑position influences enantioselective target engagement, with documented 5‑fold affinity differences between enantiomers in related kinase‑binding scaffolds ; and (iii) the Boc protecting group enables orthogonal functionalisation strategies that are not possible with the free‑amine or hydrochloride salt forms [2]. Substituting any one of these elements without quantitative justification can alter synthetic yields, biological activity, or downstream intellectual‑property standing.

Quantitative Differentiation Table for tert-Butyl (S)-3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate Against Closest Analogs


Suzuki–Miyaura Coupling Efficiency: Iodo vs Bromo vs Chloro 4‑Halopyrazoles

Direct comparison of 4‑chloro‑, 4‑bromo‑, and 4‑iodopyrazole substrates in Suzuki–Miyaura coupling with arylboronic acids revealed that bromo and chloro derivatives are superior to iodo analogs because of a significantly reduced propensity for dehalogenation side‑reactions [1]. In this study, iodo‑pyrazole substrates gave substantially lower isolated yields (typically 20–50% lower) compared with their bromo counterparts under identical Pd‑catalysed conditions [1]. Therefore, for applications requiring high‑yielding Suzuki coupling, the bromo analog tert‑butyl (S)-3-(4‑bromo‑1H‑pyrazol‑1‑yl)pyrrolidine‑1‑carboxylate (CAS 1357384‑35‑0) may be preferred, whereas the iodo compound retains value for Sonogashira, Stille, or Ullmann‑type couplings where aryl iodides are the electrophile of choice [1].

Cross‑coupling C–C bond formation Dehalogenation

Enantiomer‑Dependent Kinase Affinity: (S) vs (R) Configuration

In a closely related pyrrolidine‑pyrazole series, the (S)‑enantiomer of tert‑butyl 3-(4‑amino‑1H‑pyrazol‑1‑yl)pyrrolidine‑1‑carboxylate displayed a 5‑fold higher binding affinity for JAK2 (Kd = 12 nM) compared with the (R)‑form . Although this datum originates from the 4‑amino analog, the conserved pyrrolidine‑pyrazole scaffold and identical (S)‑stereochemistry support a class‑level inference that the (S)‑configuration is critical for achieving high‑affinity engagement with the ATP‑binding pocket of certain kinases. The (R)‑enantiomer (CAS 2740593‑04‑6) would be expected to show correspondingly reduced target affinity.

Enantioselectivity Kinase binding JAK2

Halogen Bonding Capacity: Iodo vs Bromo 4‑Halopyrazoles

Rotational spectroscopy and ab‑initio calculations on 4‑iodopyrazole and 4‑bromopyrazole demonstrate that both form halogen bonds of broadly comparable strength to those of CH₃X and CF₃X models [1]. Nuclear quadrupole coupling constants χaa(X) and χbb(X)−χcc(X) for both halogens were experimentally determined, showing no significant superiority of iodine over bromine for halogen‑bond‑mediated recognition [1]. Consequently, the procurement choice between iodo and bromo derivatives for fragment‑based screening or crystallographic phasing should be driven by other factors such as synthetic tractability, coupling chemistry plans, or anomalous scattering requirements (iodine is superior for SAD/MAD phasing) [1].

Halogen bonding Crystallography Fragment screening

In‑Vivo Aldehyde Dehydrogenase Modulation: 4‑Iodopyrazole vs 4‑Bromopyrazole

Chronic oral administration of 4‑iodopyrazole and 4‑bromopyrazole to mice via drinking fluid produced quantitatively comparable suppression of hepatic aldehyde dehydrogenase (ALDH) activity, accompanied by a modest elevation of alcohol dehydrogenase (ADH) activity [1]. The two halopyrazoles did not show statistically significant differences in ALDH blockade magnitude under the reported dosing regimen [1]. This evidence confirms that the iodo substituent does not confer superior in‑vivo ALDH inhibition compared to bromo in this model system.

Alcohol metabolism Aldehyde dehydrogenase In‑vivo pharmacology

Boc‑Protection Orthogonality Enables Sequential Functionalisation Not Available with Free‑Amine or HCl Salt Forms

The Boc group on the pyrrolidine nitrogen allows clean deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂ or 4 M HCl in dioxane) with quantitative or near‑quantitative conversion to the secondary amine, without affecting the 4‑iodopyrazole moiety [1]. The direct free‑amine analog, (S)-4‑iodo‑1‑(pyrrolidin‑3‑yl)-1H‑pyrazole hydrochloride (CAS 2828444‑29‑5), lacks the Boc handle, precluding the use of orthogonal N‑protection strategies during scaffold elaboration. Typical Boc deprotection yields for pyrrolidine‑pyrazole substrates exceed 95% under standard TFA conditions [1].

Protecting group Orthogonal synthesis Pyrrolidine functionalisation

Optimal Application Scenarios for tert-Butyl (S)-3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate Based on Quantitative Evidence


Sonogashira, Stille, or Ullmann Coupling Programs Requiring Aryl Iodide Electrophiles

When the synthetic route demands Sonogashira (Pd/Cu, terminal alkyne), Stille (organostannane), or Ullmann‑type C–N/C–O bond formation, aryl iodides are the electrophile of choice because of their superior oxidative addition rates compared to bromides [1]. The 4‑iodopyrazole moiety in this compound is ideally positioned for such transformations, where the dehalogenation liability observed in Suzuki–Miyaura coupling is mitigated [2]. This scenario is common in late‑stage diversification of kinase inhibitor leads.

Enantioselective Lead Optimisation Targeting Kinase or GPCR Binding Pockets

For programs where the (S)‑enantiomer has been identified as the eutomer (e.g., JAK2 with Kd = 12 nM for the related amino‑analog ), procuring the (S)‑configured iodo‑pyrazole building block ensures stereochemical fidelity throughout the synthetic sequence. The 5‑fold affinity advantage of the (S)‑enantiomer over the (R)‑form in related scaffolds justifies a strict enantiomer‑specific procurement policy .

X‑Ray Crystallographic Phasing Using Iodine Anomalous Scattering

The iodine atom provides a strong anomalous scattering signal (f'' ≈ 6.8 electrons at Cu Kα) that is significantly greater than bromine (f'' ≈ 1.5 electrons), making the iodo derivative the superior choice for SAD or MAD phasing of protein‑ligand co‑crystal structures [3]. This property is unique to the iodo compound and cannot be replicated by the bromo, chloro, or unsubstituted analogs.

Radio‑Iodination for Pharmacokinetic or Target‑Engagement Studies

The iodine atom enables direct radio‑iodination (¹²⁵I or ¹³¹I) via isotope‑exchange or demetallation‑iodination protocols, providing a route to radioligands for in‑vitro binding assays, autoradiography, or SPECT imaging [4]. This capability is absent from the bromo analog and represents a key differentiator for programs requiring radiolabeled probes derived from the same chemical scaffold.

Quote Request

Request a Quote for tert-Butyl (S)-3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.